molecular formula C16H15Cl2N3O2 B5057333 N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide

N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide

Cat. No.: B5057333
M. Wt: 352.2 g/mol
InChI Key: RXOZOMPYOWSPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide, also known as AD198, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of many cellular processes and is often overexpressed in cancer cells. In

Mechanism of Action

N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide binds to the ATP-binding site of HSP90, preventing the protein from functioning properly. This leads to the degradation of many client proteins that are important for cancer cell survival, including oncogenic signaling proteins, transcription factors, and cell cycle regulators. This ultimately leads to cancer cell death.
Biochemical and physiological effects:
This compound has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit tumor growth in mouse models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide is that it has been extensively studied for its potential use in cancer treatment, with many preclinical studies demonstrating its anti-cancer activity. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several future directions for research on N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide. One area of research could be to determine its efficacy in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another area of research could be to develop more potent and selective inhibitors of HSP90 that may have fewer off-target effects. Additionally, further research is needed to determine the optimal dosing and administration schedule for this compound in clinical trials.

Synthesis Methods

The synthesis of N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide involves several steps, starting with the reaction of 2,2-dichloroethylamine hydrochloride with 4-nitrobenzoic acid to produce 4-nitrobenzamide. This compound is then reacted with aniline in the presence of sodium hydride to produce N-(4-nitrobenzoyl)aniline. The final step involves the reduction of this compound with iron powder in the presence of hydrochloric acid to produce this compound.

Scientific Research Applications

N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of HSP90, which is involved in the regulation of many cellular processes and is often overexpressed in cancer cells. Inhibition of HSP90 can lead to the degradation of many client proteins that are important for cancer cell survival, making it a promising target for cancer therapy.

Properties

IUPAC Name

N-[2,2-dichloro-1-(phenylcarbamoylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2/c17-13(18)14(20-15(22)11-7-3-1-4-8-11)21-16(23)19-12-9-5-2-6-10-12/h1-10,13-14H,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOZOMPYOWSPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.